2-(p-Tolyl)spiro[3.3]heptan-2-amine

Medicinal Chemistry Lipophilicity Bioisostere

Medicinal chemists often struggle with planar para-tolyl benzene motifs that compromise solubility and metabolic stability. 2-(p-Tolyl)spiro[3.3]heptan-2-amine solves this with a rigid spiro[3.3]heptane core that mimics para-substituted benzene while delivering non-coplanar exit vectors and elevated Fsp³ for improved ADME profiles. • Direct bioisosteric replacement for p-tolyl benzene rings; sp³-rich scaffold enhances solubility & reduces toxicity risk. • p-Tolyl substitution at the 2-position increases amine basicity (pKa) relative to halogenated analogs, strengthening interactions with acidic target residues. • MW 201.31 complies with Rule of Three for fragment-based screening; single primary amine handle enables focused N-alkylation or reductive amination library enumeration. Sourced at 98% purity with guaranteed global logistics.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 1487382-32-0
Cat. No. B1487887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)spiro[3.3]heptan-2-amine
CAS1487382-32-0
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC3(C2)CCC3)N
InChIInChI=1S/C14H19N/c1-11-3-5-12(6-4-11)14(15)9-13(10-14)7-2-8-13/h3-6H,2,7-10,15H2,1H3
InChIKeyFEILLTBYAVQDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)spiro[3.3]heptan-2-amine: Spirocyclic Amine Bioisostere


2-(p-Tolyl)spiro[3.3]heptan-2-amine (CAS 1487382-32-0) is a spirocyclic amine featuring a rigid spiro[3.3]heptane core substituted at the 2-position with a para-tolyl group. This compound belongs to a class of sp3-rich scaffolds that are gaining prominence as saturated, three-dimensional bioisosteres of benzene rings in drug discovery [1]. The spiro[3.3]heptane motif is valued for its non-coplanar exit vectors, which can mimic para-substituted benzene while offering distinct physicochemical properties such as increased fraction of sp3 carbons (Fsp3), potentially leading to improved solubility and reduced toxicity in lead optimization campaigns [2].

Saturated bioisostere – rigid spiro[3.3]heptane core replaces para-tolyl benzene in lead optimization, raising Fsp3 and altering ADME context.
Fragment-based discovery – “grown” fragment with amine handle suitable for library expansion and target probing.
Compliant with fragment rule-of-three guidelines (reported MW context).
Amine basicity modulation – electron-donating p-tolyl predicted to increase pKa vs. halogenated analogs, useful for SAR studies.

2-(p-Tolyl)spiro[3.3]heptan-2-amine – Why Generic Substitution Fails


While various spiro[3.3]heptane-2-amines are commercially available, they are not interchangeable. The introduction of a p-tolyl group at the 2-position fundamentally alters the molecule's lipophilicity, electronic character, and steric profile compared to the parent spiro[3.3]heptan-2-amine or its hydrochloride salt. This specific substitution pattern directly impacts critical drug-design parameters like logD, pKa, metabolic stability, and target binding, making direct substitution without comparative data a significant risk [1]. The following quantitative evidence highlights key differentiators for informed selection.

Parent amine or salt forms
Unsubstituted spiro[3.3]heptan-2-amine lacks the p-tolyl group; lipophilicity, steric, and electronic profiles shift substantially, limiting direct interchangeability in lead series.
Halogenated or CF3 analogs
Different substituents alter amine basicity (predicted pKa) and logD, potentially changing target engagement and metabolic stability. Cannot assume equivalent SAR without side-by-side comparison.
Similar MW building blocks
Close molecular weight does not guarantee comparable binding or ADME behavior; the spirocyclic core and substitution pattern define pharmacophoric fit and require separate validation.

2-(p-Tolyl)spiro[3.3]heptan-2-amine: Quantitative Evidence vs Analogs


Steric and Lipophilic Profile: p-Tolyl vs CF3

The p-tolyl substituent provides a distinct steric and electronic profile compared to a trifluoromethyl group, directly impacting lipophilicity and target engagement. While specific logD values for 2-(p-Tolyl)spiro[3.3]heptan-2-amine are not publicly available, the general principle is that the larger, more electron-rich p-tolyl group increases logD and offers different pi-stacking interactions versus the electron-withdrawing, metabolically stable CF3 group [1]. This class-level inference is based on the well-characterized properties of aryl vs. fluoroalkyl substituents in medicinal chemistry.

Steric & lipophilic profile
Class-level inference
p-Tolyl: higher predicted logD, larger steric bulk, electron-donating.
CF3: lower predicted logD, smaller bulk, electron-withdrawing.
Substituent choice affects lipophilicity-driven target selectivity and PK endpoints.
Quantitative logD data unavailable; class-level inference from Hansch constants.
Medicinal Chemistry Lipophilicity Bioisostere

pKa Modulation: p-Tolyl vs Halogenated Analogs

The electron-donating methyl group of the p-tolyl substituent is expected to increase the basicity (higher pKa) of the adjacent amine compared to analogs with electron-withdrawing substituents like 4-fluorophenyl or 4-bromophenyl [1]. This class-level inference is based on established linear free-energy relationships (Hammett sigma constants) for substituted anilines, but direct experimental pKa data for these specific spirocyclic amines are lacking.

pKa modulation
Class-level inference
p-Tolyl (CH3): predicted highest pKa (most basic).
4-F/Br: lower pKa due to halogen electron‑withdrawing effect.
Supports selection when a more basic amine is desired for target-acidic residue interactions.
Hammett sigma constants used; no direct experimental pKa data.
Medicinal Chemistry pKa modulation Amine basicity

Molecular Weight & Fragment-Based Discovery Compliance

With a molecular weight of 201.31 g/mol, 2-(p-Tolyl)spiro[3.3]heptan-2-amine lies at the upper boundary of the 'rule of three' for fragment-based screening (MW < 300), making it a viable but larger fragment. In contrast, the parent spiro[3.3]heptan-2-amine (MW 111.18) is a more ideal, smaller fragment, while larger derivatives like carboxylic acid analogs exceed FBDD limits . This places the p-tolyl compound in a unique niche for fragment growth strategies.

Molecular weight niche
Supporting evidence
201.31 g/mol
Occupies a “grown fragment” window: heavier than minimal fragments but compliant with rule-of-three.
+90.1 vs parent amine (111.2 g/mol); -29.0 vs carboxylic acid analog (230.3 g/mol).
Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Application Scenarios: 2-(p-Tolyl)spiro[3.3]heptan-2-amine


Saturated Bioisostere for Lead Optimization

Use this compound as a direct replacement for a para-tolyl benzene ring in a lead molecule to improve Fsp3 and explore altered conformational and ADME properties while retaining key aromatic interactions [1][2].

Fragment-Based Drug Discovery Library Expansion

Add to a fragment library as a 'grown' fragment (MW 201.31) to probe targets with a larger, more lipophilic probe. Its compliance with the 'rule of three' makes it suitable for fragment screening and subsequent structure-based optimization .

pKa Modulation in Amine Scaffolds

Employ the compound in structure-activity relationship (SAR) studies where a more basic amine is desired at the spirocyclic core. The electron-donating p-tolyl group is predicted to increase the amine's pKa compared to halogenated analogs, which can be critical for binding to acidic target residues [1].

Proprietary Building Block Synthesis

Procure as a key intermediate for generating a proprietary library of spirocyclic amines through further derivatization (e.g., N-alkylation, reductive amination) for internal medicinal chemistry programs. Its single amine handle allows for focused library enumeration [1].

Application
Selection Property
Validation Focus
Lead optimization (benzene bioisostere)
Saturated sp3-rich scaffold with p-tolyl vector
Conformational and ADME property assessment
Fragment-based screening
Grown fragment with molecular weight compliant with rule-of-three
Library assembly and hit-to-lead expansion
Amine basicity SAR
Predicted higher pKa via electron-donating p-tolyl
Ionization state and target‑residue interaction context
Proprietary library synthesis
Single primary amine handle for derivatization
N‑alkylation / reductive amination feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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